4-(Ethylsulfanyl)benzonitrile
Overview
Description
4-(Ethylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS It consists of a benzene ring substituted with an ethylsulfanyl group at the para position and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethylsulfanyl)benzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Another method involves the reaction of 4-bromobenzonitrile with ethylthiolate anion, generated in situ from ethanethiol and a strong base like sodium hydride or potassium tert-butoxide. This reaction also requires reflux conditions and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid and sulfuric acid (nitration), bromine and iron(III) bromide (bromination), sulfuric acid (sulfonation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
4-(Ethylsulfanyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group may participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)benzonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Ethylsulfonyl)benzonitrile: Contains an ethylsulfonyl group instead of an ethylsulfanyl group.
4-(Ethylthio)benzonitrile: Similar structure but with an ethylthio group.
Uniqueness
4-(Ethylsulfanyl)benzonitrile is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. The ethylsulfanyl group can undergo specific oxidation and substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethylsulfanylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBHJRQNISIVHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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